N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-7-甲氧基苯并呋喃-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzoxazole moiety, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been known for their wide spectrum of pharmacological activities .
科学研究应用
合成和生物应用
合成新型杂环化合物:一项研究详细介绍了从维斯纳金酮和赭酮酮合成的几种新型杂环化合物,这些化合物与指定化合物具有相似的结构特征。这些合成化合物显示出潜在的抗炎和镇痛作用,突显了这些分子的治疗应用(Abu‐Hashem等,2020)。
吡啶衍生物的抗菌活性:另一项研究合成了新的吡啶衍生物,评估了它们的抗菌活性。这项研究为探索相关化合物的抗菌潜力提供了方法论框架,暗示了在对抗微生物抗药性方面可能的应用(Patel et al., 2011)。
西尼他普利和苯并咪唑衍生物:研究西尼他普利相关的苯并咪唑衍生物,这些衍生物在结构上类似于目标化合物,探索了它们的抗溃疡活性。这表明该化合物在胃肠蠕动和溃疡性疾病中的潜在用途(Srinivasulu et al., 2005)。
合成方法的进展
- 汇聚合成技术:一项关于通过钯催化的CH官能化合成氧吲哚的研究展示了可以应用于生产复杂分子如“N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-7-甲氧基苯并呋喃-2-羧酰胺”的先进合成技术,可能为创造药理活性剂提供新途径(Magano等,2014)。
潜在的药理应用
- 抗精神病药物的开发:关于杂环羧酰胺作为潜在抗精神病药物的研究阐明了结构修饰和受体亲和力评估的过程,为精神健康领域新药物的开发提供了模板。这对具有类似结构的化合物可能具有相关性,暗示了它们在治疗精神障碍中的潜在应用(Norman et al., 1996)。
作用机制
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these pathways, including receptor desensitization and signaling .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibitory effects on GRK-2 and -5. This could potentially lead to alterations in cardiovascular function, given the role of these targets in cardiovascular disease .
属性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGZEAXCALPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。